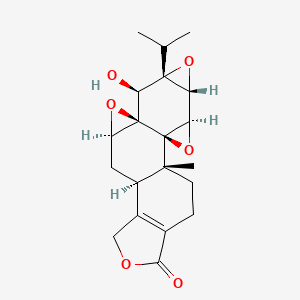![molecular formula C22H26N4O8 B10833372 N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833372.png)
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a phenylisoxazole moiety and two glutamyl residues. It has been studied for its potential as an inhibitor in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide typically involves multiple steps. The initial step often includes the formation of the phenylisoxazole ring, followed by the attachment of the propanoyl group. The final steps involve the coupling of this intermediate with L-alpha-glutamyl residues under specific reaction conditions .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, possibly using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenylisoxazole ring or the glutamyl residues.
Reduction: This reaction can potentially reduce any oxidized intermediates back to their original state.
Substitution: This reaction can occur at the phenylisoxazole ring or the propanoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the phenylisoxazole ring .
Scientific Research Applications
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying complex synthetic pathways and reaction mechanisms.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide involves its interaction with specific molecular targets. It is known to inhibit matrix metalloproteinase-10 (MMP-10), which plays a role in various physiological and pathological processes. The compound binds to the active site of MMP-10, preventing its enzymatic activity and thereby modulating the associated biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine
- N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Ethyl Ester
Uniqueness
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide is unique due to its specific inhibitory action on MMP-10, which is not commonly observed in other similar compounds.
Properties
Molecular Formula |
C22H26N4O8 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(4S)-5-amino-4-[[(2S)-4-carboxy-2-[3-(3-phenyl-1,2-oxazol-5-yl)propanoylamino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H26N4O8/c23-21(32)15(7-10-19(28)29)25-22(33)16(8-11-20(30)31)24-18(27)9-6-14-12-17(26-34-14)13-4-2-1-3-5-13/h1-5,12,15-16H,6-11H2,(H2,23,32)(H,24,27)(H,25,33)(H,28,29)(H,30,31)/t15-,16-/m0/s1 |
InChI Key |
LIIRZRQVACDFBI-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


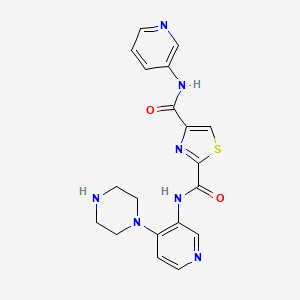
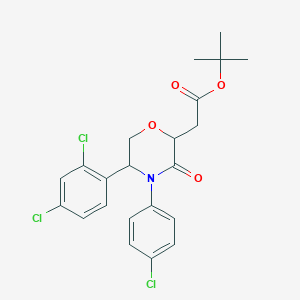
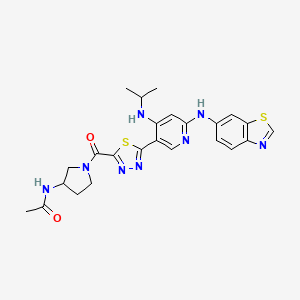
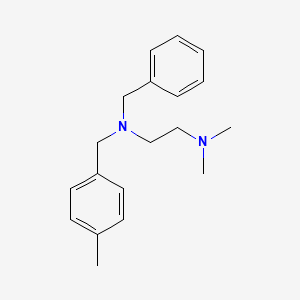
![2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide](/img/structure/B10833315.png)
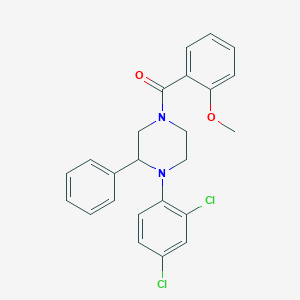
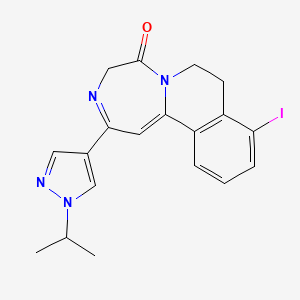

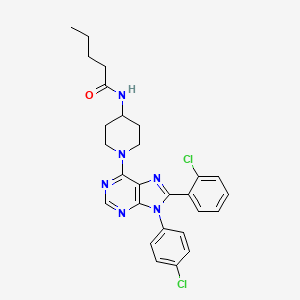
![2-(4-bromophenyl)-N-[(4-fluorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10833352.png)
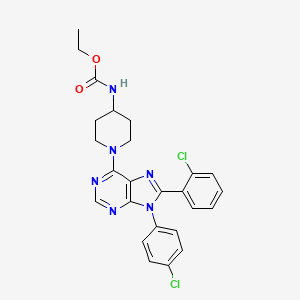

![N-{3-[3-(3'-Chlorobiphenyl-4-Yl)isoxazol-5-Yl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833383.png)
